2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Description
Properties
IUPAC Name |
2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-3-29-13-7-5-12(6-8-13)23-9-4-10-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)11-14(20)26/h5-8H,3-4,9-11H2,1-2H3,(H2,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJANEIOBLBROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
- Molecular Formula : C18H20N4O3
- Molecular Weight : 344.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to modulate enzyme activity and receptor interactions, which can lead to several pharmacological effects.
Potential Mechanisms:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in nucleic acid metabolism.
- Receptor Modulation : It could interact with specific receptors related to cell signaling pathways.
Anticancer Activity
Research indicates that derivatives of purine compounds often exhibit anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
Antioxidant Activity
The antioxidant properties of purine derivatives are significant as they can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
Case Studies
- Study on Anticancer Activity :
- Antioxidant Evaluation :
Q & A
Basic: What are the key synthetic strategies for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including:
Core Formation : Construction of the purino[7,8-a]pyrimidine scaffold via cyclization reactions, often using thiourea derivatives or aminopyrimidines as precursors .
Functionalization : Introduction of the 4-ethoxyphenyl group at position 9 through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
Acetamide Installation : The acetamide moiety at position 3 is introduced via acylation, using reagents like chloroacetyl chloride followed by amine coupling .
Purification : Column chromatography (C18 reverse-phase) or recrystallization in solvents like acetone/water mixtures ensures ≥95% purity .
Basic: How is structural integrity confirmed post-synthesis?
Answer:
Characterization employs:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H] or [M-H]) confirm molecular weight .
- IR Spectroscopy : Absorbance at ~1700 cm confirms carbonyl groups (2,4-dioxo) .
- Elemental Analysis : Matches calculated C, H, N percentages within 0.4% deviation .
Advanced: How to optimize reaction conditions for higher yield and purity?
Answer:
Key parameters include:
- Temperature Control : Maintain 60–80°C for cyclization to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution steps .
- Catalysts : Pd(PPh) for cross-coupling reactions improves aryl group incorporation efficiency .
- Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates (e.g., thiols) .
Advanced: How can computational modeling predict biological targets?
Answer:
Molecular Docking : Software like AutoDock Vina screens against target enzymes (e.g., kinases, PDEs) using the compound’s 3D structure (PubChem CID) .
MD Simulations : GROMACS assesses binding stability (e.g., RMSD <2 Å over 100 ns indicates strong target interaction) .
QSAR Models : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with activity trends .
Advanced: How to resolve contradictions in biological activity data?
Answer:
Discrepancies (e.g., IC variability in kinase inhibition) may arise from:
- Assay Conditions : pH, temperature, or reducing agents (e.g., DTT) alter compound stability .
- Cell Line Differences : Metabolic enzyme expression (e.g., CYP450) affects prodrug activation .
- Control Experiments : Replicate studies with standardized protocols (e.g., ATP concentration in kinase assays) .
Advanced: How to establish structure-activity relationships (SAR)?
Answer:
Systematic Substitution : Replace the 4-ethoxyphenyl with halogens (e.g., Cl, F) or alkyl groups to assess steric/electronic effects .
Bioactivity Profiling : Test analogs in enzyme assays (e.g., PDE inhibition) and cell-based models (e.g., anti-proliferation) .
Metabolic Stability : Compare microsomal half-lives (e.g., human liver microsomes) to identify metabolically robust analogs .
Advanced: What strategies characterize metabolic stability and pharmacokinetics?
Answer:
- In Vitro Assays :
- Microsomal Stability : Incubate with NADPH-fortified liver microsomes; quantify parent compound via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- In Vivo PK : Administer to rodents; calculate AUC, C, and t using non-compartmental analysis .
Advanced: How to address solubility and stability issues?
Answer:
- Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays to enhance aqueous solubility .
- Lyophilization : Formulate as a lyophilized powder with trehalose for long-term storage .
- pH Adjustment : Buffers (pH 6–7) stabilize the compound against hydrolysis of the acetamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
